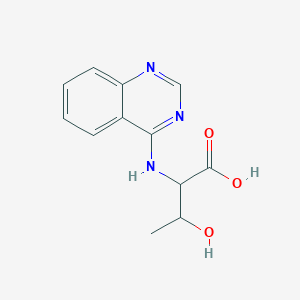

3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid

描述

3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid is a structurally unique compound characterized by a butanoic acid backbone substituted with a hydroxy group at position 3 and a quinazolin-4-ylamino moiety at position 2.

属性

IUPAC Name |

3-hydroxy-2-(quinazolin-4-ylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-7(16)10(12(17)18)15-11-8-4-2-3-5-9(8)13-6-14-11/h2-7,10,16H,1H3,(H,17,18)(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROFYKYFZXZFBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC1=NC=NC2=CC=CC=C21)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid typically involves the following steps:

Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

Attachment of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, where an appropriate amine reacts with the quinazoline derivative.

Incorporation of the Butanoic Acid Backbone: The butanoic acid moiety is introduced via esterification or amidation reactions, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Such as crystallization, distillation, and chromatography to isolate and purify the final product.

化学反应分析

Types of Reactions

3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

Nucleophiles: Such as amines or alkoxides for substitution reactions.

Major Products Formed

Oxidation Products: Ketones or carboxylic acids.

Reduction Products: Dihydroquinazoline derivatives.

Substitution Products: Various quinazoline derivatives with different functional groups.

科学研究应用

3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes or Receptors: Modulating their activity and influencing cellular processes.

Inhibition of Specific Pathways: Such as signaling pathways involved in cell proliferation or apoptosis.

Induction of Cellular Responses: Leading to changes in gene expression, protein synthesis, or metabolic activity.

相似化合物的比较

Key Observations:

Chain Length and Substituents: The target compound’s butanoic acid chain provides greater conformational flexibility compared to propanoic acid analogs (e.g., 3-(quinazolin-4-ylamino)propanoic acid) . The hydroxy group distinguishes it from non-hydroxylated variants like the orphan drug, which features a methoxyethyl group instead .

Pharmacological Potential: Quinazolin-4-ylamino derivatives are linked to antifibrotic activity, as evidenced by the EMA-designated orphan drug for idiopathic pulmonary fibrosis (IPF) . The hydroxy group in the target compound may modulate metabolic stability or receptor affinity.

Industrial and Food Applications: Unlike therapeutically oriented quinazoline derivatives, compounds like ethyl 3-hydroxy-butanoate and 3-methyl butanoic acid are primarily odor-active volatiles in food systems (e.g., fruit ripening, fermented sauces) .

Analytical and Functional Differences

Volatility and Extraction Efficiency

- 3-Methyl butanoic acid and butanoic acid are efficiently extracted via SPME-Arrow methods in food analysis due to their volatility . In contrast, the target compound’s polar hydroxy and quinazoline groups likely reduce volatility, necessitating alternative extraction techniques.

Atmospheric Behavior

- Butanoic acid derivatives like 1-butanol can undergo atmospheric oxidation to form butanoic acid, with nighttime peaks linked to nitrate radical reactions . The target compound’s complex structure likely limits such environmental reactivity.

Metabolic Pathways

生物活性

3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a quinazoline moiety, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the hydroxyl group and the amino acid structure enhances its potential as a bioactive agent.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound has been shown to interact with neurotransmitter receptors such as NMDA and AMPA receptors, which are crucial in synaptic transmission and neuroprotection .

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, impacting cellular functions and signaling .

- Antimicrobial Activity : Recent studies suggest that derivatives of quinazoline compounds exhibit significant antibacterial properties against strains like MRSA (Methicillin-resistant Staphylococcus aureus) with minimal cytotoxicity to human cells .

Biological Activity Data

The following table summarizes key findings on the biological activity of this compound and related compounds:

Case Studies

- Neuroprotective Effects : A study demonstrated that derivatives containing the quinazoline scaffold can protect neurons from glutamate-induced toxicity by modulating NMDA receptor activity. The introduction of specific substituents on the quinazoline ring enhanced selectivity and potency against neurodegenerative conditions .

- Antibacterial Properties : Another investigation evaluated the antibacterial efficacy of various quinazoline derivatives against MRSA. The study found that this compound exhibited significant antibacterial activity with low toxicity towards human cells, making it a promising candidate for further development in treating resistant bacterial infections .

- Inhibition of Bacterial DNA Gyrase : Research highlighted the compound's ability to inhibit DNA gyrase (GyrB), crucial for bacterial DNA replication. This inhibition was linked to its structural features, suggesting that modifications could enhance its efficacy as an antibacterial agent .

常见问题

Q. What are the recommended synthetic routes for 3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid, and how can reaction conditions be optimized?

The synthesis of quinazoline-containing butanoic acid derivatives typically involves coupling quinazolin-4-amine with hydroxybutanoic acid precursors. A two-step approach is common:

- Step 1 : Activation of the carboxylic acid group (e.g., via NHS ester or carbodiimide coupling) for nucleophilic attack by the quinazolin-4-amine .

- Step 2 : Microwave-assisted synthesis or sonochemical methods can enhance reaction efficiency, reducing reaction times by up to 50% compared to traditional heating .

- Optimization : Adjust pH during hydrolysis (e.g., using NaOH followed by acetic acid neutralization) to improve yield, as demonstrated for structurally related compounds .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

- Spectroscopic Analysis : Use - and -NMR to confirm the quinazoline and butanoic acid moieties. Key signals include aromatic protons (quinazoline, δ 7.5–8.5 ppm) and the α-proton adjacent to the amino group (δ 4.0–5.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., expected [M+H] for CHNO: 287.1142).

- Chiral HPLC : Resolve stereoisomers using cellulose-based columns, as chiral centers in hydroxybutanoic acid derivatives require precise analysis .

Q. What are the solubility and stability considerations for this compound under laboratory conditions?

- Solubility : The compound is likely polar due to the hydroxy and amino groups. Test solubility in DMSO (≥50 mg/mL) and aqueous buffers (pH 7.4) for biological assays.

- Stability : Store at –20°C in anhydrous conditions to prevent hydrolysis of the amide bond. Related compounds with quinazoline moieties show degradation at >40°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Dose-Response Studies : Systematically test concentration ranges (e.g., 1 nM–100 µM) to identify non-linear effects, as observed in ester derivatives where high concentrations altered sensory properties .

- Interaction Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with target proteins, addressing variability in reported IC values .

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?

- Molecular Docking : Employ AutoDock Vina with crystal structures of quinazoline-binding enzymes (e.g., tyrosine kinases). Focus on hydrogen bonding between the hydroxy group and catalytic residues .

- MD Simulations : Simulate ligand-receptor complexes in explicit solvent (≥100 ns) to assess stability of the amide linkage under physiological conditions .

Q. How can stereochemical purity be ensured during large-scale synthesis?

Q. What methodologies address discrepancies in solubility data across experimental setups?

- Standardized Protocols : Use the shake-flask method with UV-Vis quantification at λ (~260 nm for quinazoline).

- Co-solvent Systems : Evaluate solubility enhancements using cyclodextrins or PEG-based surfactants, noting that ester derivatives show improved solubility with 10% DMSO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。